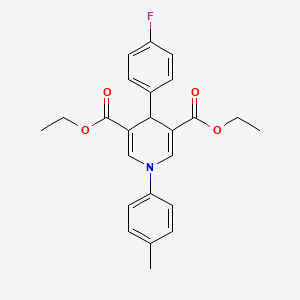![molecular formula C16H17ClN2O3 B11100335 N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B11100335.png)
N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chloro-substituted phenyl ring attached to an acetamide group, with an isoindoline moiety that includes a dioxo group. Its distinct structure allows it to interact with various biological targets, making it a subject of interest in pharmacological and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the chlorination of a precursor phenyl compound, followed by the introduction of the isoindoline moiety through a cyclization reaction. The final step involves the acylation of the intermediate product to form the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with different biological activities.
Scientific Research Applications
N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
- N-[4-chloro-2-(hydroxyphenyl)methyl]phenyl-N-(cyclopropylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-(4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl)acetamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C16H17ClN2O3 |
|---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H17ClN2O3/c1-9(20)18-14-7-6-10(8-13(14)17)19-15(21)11-4-2-3-5-12(11)16(19)22/h6-8,11-12H,2-5H2,1H3,(H,18,20) |
InChI Key |
GVHBENPOFSTJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N2C(=O)C3CCCCC3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11100257.png)
![5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11100283.png)
![methyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11100292.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11100298.png)

![6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11100306.png)
![4,6,12,14-tetraethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11100310.png)
![(3Z)-3-(2-{6-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11100314.png)

![2-[2-(5-Nitro-thiophen-2-yl)-vinyl]-benzo[d][1,3]oxazin-4-one](/img/structure/B11100337.png)
![4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11100340.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11100341.png)


